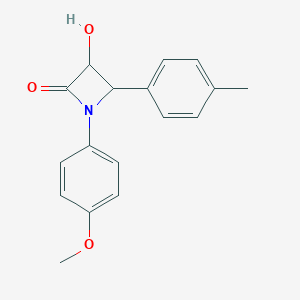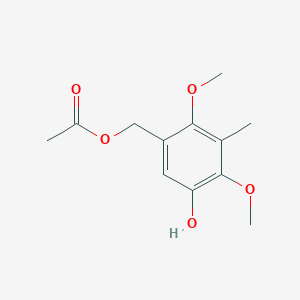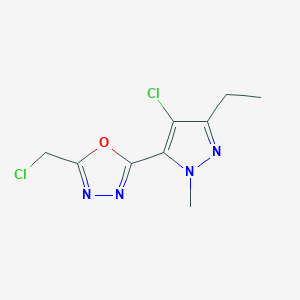![molecular formula C32H28N2O4S2 B303456 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a compound that belongs to the imidazole family. It is a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Wirkmechanismus
The mechanism of action of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the inflammatory response. It has also been found to inhibit the activity of various kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one in lab experiments is its unique chemical structure and biological activities. It can be used to study the mechanism of action of various enzymes and signaling pathways. However, one of the limitations is that it is a complex compound that requires a specialized synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, it can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a potential drug candidate with unique chemical structure and biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop new drugs based on its structure.
Synthesemethoden
The synthesis of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot synthesis method. This method involves the reaction of 2-mercapto-4,5-bis(4-methylphenoxy)tetrahydrofuran, 2-thiophenecarbaldehyde, and phenylimidazole in the presence of a base and a catalyst. The reaction is carried out at a high temperature and pressure, and the product is obtained after purification.
Wissenschaftliche Forschungsanwendungen
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one |
|---|---|
Molekularformel |
C32H28N2O4S2 |
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
(5Z)-2-[4,5-bis(4-methylphenoxy)oxolan-2-yl]sulfanyl-3-phenyl-5-(thiophen-2-ylmethylidene)imidazol-4-one |
InChI |
InChI=1S/C32H28N2O4S2/c1-21-10-14-24(15-11-21)36-28-20-29(38-31(28)37-25-16-12-22(2)13-17-25)40-32-33-27(19-26-9-6-18-39-26)30(35)34(32)23-7-4-3-5-8-23/h3-19,28-29,31H,20H2,1-2H3/b27-19- |
InChI-Schlüssel |
OQWYLDAGHVARGW-DIBXZPPDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=N/C(=C\C5=CC=CS5)/C(=O)N4C6=CC=CC=C6 |
SMILES |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=NC(=CC5=CC=CS5)C(=O)N4C6=CC=CC=C6 |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=NC(=CC5=CC=CS5)C(=O)N4C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
![3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B303387.png)

![2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303391.png)
![3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303392.png)
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303393.png)
![Cyclobuta[e][1,3]benzodioxole-6,7-dione](/img/structure/B303394.png)
